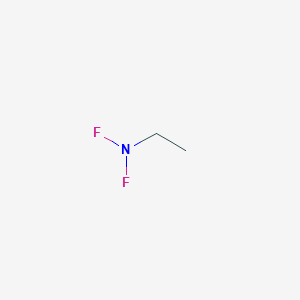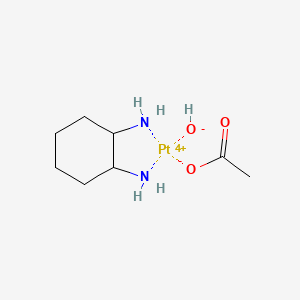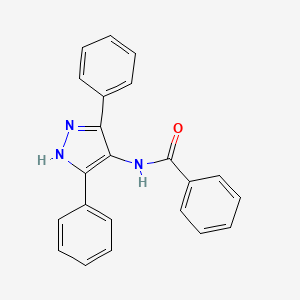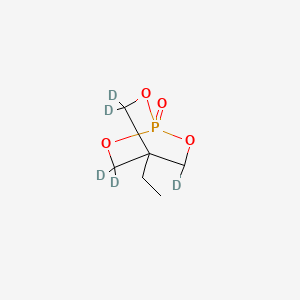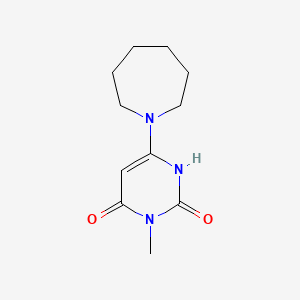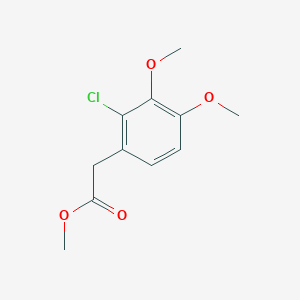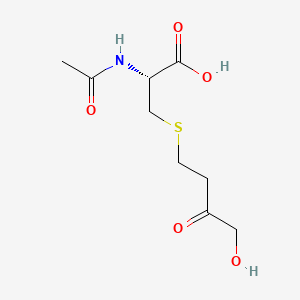
4-Hydroxy-3-oxobutyl Mercapturic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-oxobutyl mercapturic acid is a metabolic end product formed from the conjugation of glutathione with electrophilic compounds. It is a type of mercapturic acid, which are suitable biomarkers for exposure to toxicants that are either electrophiles themselves or are metabolized into electrophilic intermediates . This compound is often used in studies related to toxicology and environmental exposure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-oxobutyl mercapturic acid typically involves the conjugation of glutathione with electrophilic compounds. This process can be carried out in vitro using specific enzymes that facilitate the conjugation reaction. The reaction conditions usually involve maintaining a physiological pH and temperature to mimic the natural biological environment .
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research rather than commercial applications. it can be synthesized in laboratory settings using high-throughput methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis and validation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-oxobutyl mercapturic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
Applications De Recherche Scientifique
4-Hydroxy-3-oxobutyl mercapturic acid has several scientific research applications, including:
Toxicology: It is used as a biomarker to assess exposure to toxicants, particularly those that form electrophilic intermediates.
Environmental Studies: It helps in monitoring environmental exposure to harmful chemicals, such as those found in tobacco smoke.
Clinical Research: It is used in clinical studies to evaluate the effects of exposure to various toxicants on human health.
Industrial Hygiene: It aids in assessing occupational exposure to hazardous chemicals in industrial settings.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-oxobutyl mercapturic acid involves its formation through the conjugation of glutathione with electrophilic compounds. This process detoxifies the electrophiles, making them more water-soluble and easier to excrete from the body. The molecular targets include various enzymes involved in the detoxification pathways, such as glutathione S-transferases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-hydroxy-3-butenyl mercapturic acid
- 4-Chloro-3-oxobutyl mercapturic acid
- 3,4-Dihydroxybutyl mercapturic acid
- 2-Hydroxy-3-butenyl mercapturic acid
Uniqueness
4-Hydroxy-3-oxobutyl mercapturic acid is unique due to its specific formation from the conjugation of glutathione with certain electrophilic compounds. This specificity makes it a valuable biomarker for assessing exposure to particular toxicants, distinguishing it from other mercapturic acids that may be formed from different electrophiles .
Propriétés
Formule moléculaire |
C9H15NO5S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(4-hydroxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h8,11H,2-5H2,1H3,(H,10,12)(H,14,15)/t8-/m0/s1 |
Clé InChI |
RJCFCZLNVYVUHE-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCCC(=O)CO)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCCC(=O)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


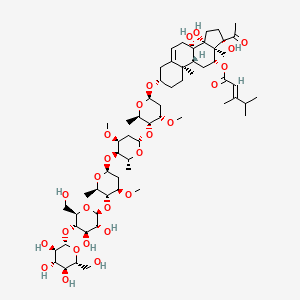
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
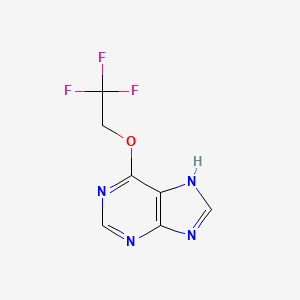
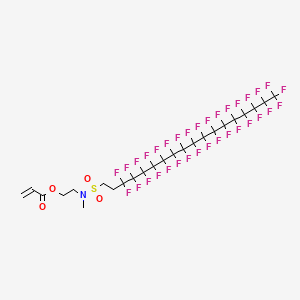
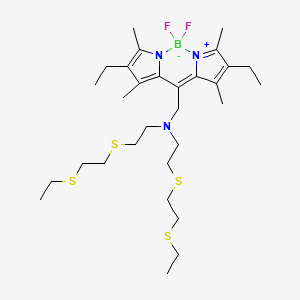
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
